Product packaging for Bis(dodecyltrimethylammonium) sulfate(Cat. No.:CAS No. 26323-02-4)

Bis(dodecyltrimethylammonium) sulfate

Cat. No.: B1338289
CAS No.: 26323-02-4
M. Wt: 552.9 g/mol
InChI Key: XCCCPSSXVCKQLA-UHFFFAOYSA-L
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Description

Contextualization within the Chemistry of Quaternary Ammonium (B1175870) Surfactants

Quaternary ammonium surfactants are a class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups. wikimedia.org These surfactants are known for their ability to adsorb at interfaces, effectively reducing surface and interfacial tension. The presence of a permanent positive charge on the quaternary nitrogen atom allows for strong interactions with negatively charged surfaces and molecules.

Bis(dodecyltrimethylammonium) sulfate (B86663) fits within this class as it possesses two quaternary ammonium headgroups. The dodecyl chains provide the hydrophobic character essential for surfactant behavior, while the trimethylammonium groups constitute the hydrophilic, cationic centers. The sulfate dianion serves as the counterion, linking the two surfactant monomers. The nature of the counterion can significantly influence the surfactant's properties, such as its solubility and aggregation behavior in aqueous solutions.

Significance in Contemporary Colloidal and Supramolecular Sciences

In the realm of colloidal science, which studies systems with dispersed particles, surfactants like Bis(dodecyltrimethylammonium) sulfate are crucial for stabilizing emulsions and foams, and for their role in the formation of micelles and vesicles. The self-assembly of these surfactants into organized structures is a cornerstone of supramolecular chemistry, which focuses on non-covalent interactions between molecules.

The study of this compound and similar gemini (B1671429) surfactants contributes to a deeper understanding of molecular self-assembly processes. These molecules can form a variety of aggregate structures in solution, the nature of which depends on factors such as concentration, temperature, and the presence of additives. These aggregates can serve as nanoreactors, templates for material synthesis, or as delivery vehicles for active compounds. Research in this area explores the thermodynamic and kinetic aspects of self-assembly, aiming to control the size, shape, and functionality of the resulting supramolecular structures.

Position within the Landscape of Gemini Surfactants

Gemini surfactants are a special class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups, connected by a spacer group at or near the head groups. researchgate.net This dimeric structure distinguishes them from conventional single-chain surfactants. A key advantage of gemini surfactants is their significantly lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension compared to their monomeric counterparts with the same alkyl chain length.

This compound is a quintessential example of a gemini surfactant where the sulfate ion acts as the spacer. The properties of gemini surfactants are highly tunable by modifying the length and nature of the hydrophobic tails, the type of hydrophilic head groups, and the structure of the spacer. Research on gemini surfactants, including those with sulfate counterions, is driven by their potential for enhanced performance in a variety of applications, from detergency and personal care products to more advanced applications in nanotechnology and biotechnology.

Detailed Research Findings

While specific research exclusively focused on this compound is limited, extensive studies on closely related dodecyltrimethylammonium-based gemini surfactants, particularly those with bromide counterions, provide valuable insights into its expected properties and behavior.

The synthesis of bis(quaternary ammonium) surfactants typically involves a two-step process. The first step is the preparation of an intermediate, followed by a quaternization reaction. For example, a common route involves the reaction of a tertiary amine with a dihaloalkane to form the dimeric structure.

The aggregation behavior of gemini surfactants is a key area of research. They are known to form micelles at much lower concentrations than their single-chain analogues. The critical micelle concentration (CMC) is a fundamental parameter that characterizes the onset of micelle formation. The table below presents typical CMC values for a dodecyltrimethylammonium-based gemini surfactant with a bromide counterion, which can be considered indicative of the expected range for the sulfate counterpart.

PropertyValue (for a related dodecyltrimethylammonium (B156365) bromide gemini surfactant)
Critical Micelle Conc. (CMC)~1 x 10⁻⁴ M
Surface Tension at CMC (γCMC)~30-35 mN/m

The thermodynamics of micellization for gemini surfactants are also a subject of intense study. The process is typically driven by the hydrophobic effect, leading to a negative Gibbs free energy of micellization (ΔG°mic). The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further information about the forces driving the aggregation process. For many gemini surfactants, the micellization is an entropy-driven process.

In supramolecular chemistry, the self-assembly of gemini surfactants into various morphologies such as spherical or rod-like micelles, vesicles, and liquid crystalline phases is of great interest. The specific morphology adopted is influenced by the molecular geometry of the surfactant, which can be described by the critical packing parameter. The nature of the counterion, such as sulfate, can play a significant role in determining the packing of the surfactant molecules and thus the resulting aggregate structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H68N2O4S B1338289 Bis(dodecyltrimethylammonium) sulfate CAS No. 26323-02-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl(trimethyl)azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H34N.H2O4S/c2*1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h2*5-15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCCPSSXVCKQLA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCC[N+](C)(C)C.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H68N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543121
Record name Bis(N,N,N-trimethyldodecan-1-aminium) sulfate
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Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26323-02-4
Record name Bis(N,N,N-trimethyldodecan-1-aminium) sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID20543121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (2:1)
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Synthetic Methodologies and Advanced Characterization Techniques

Synthetic Pathways for Bis(dodecyltrimethylammonium) Sulfate (B86663)

The synthesis of bis(dodecyltrimethylammonium) sulfate is a multi-step process that involves the formation of the dodecyltrimethylammonium (B156365) cation followed by the introduction of the sulfate anion. The methodologies employed are designed to ensure high purity and yield of the final product.

Alkylation Approaches to Form Quaternary Ammonium (B1175870) Salts

The formation of the dodecyltrimethylammonium cation, a quaternary ammonium salt, is typically achieved through alkylation, a class of reactions that involves the transfer of an alkyl group from one molecule to another. The most common approach is the quaternization of a tertiary amine. wikipedia.org This reaction, often referred to as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. wikipedia.orgscienceinfo.com

One specific pathway to synthesize the dodecyltrimethylammonium cation is the reaction of N,N-dimethyldodecylamine with an alkylating agent such as methyl chloride or dimethyl sulfate. keruichemical.com For instance, N,N-dimethyldodecylamine can be reacted with benzyl (B1604629) chloride to produce a quaternary ammonium salt. researchgate.net Another documented method involves the reaction of 1-dodecylamine with dimethyl sulfate in chloroform, refluxed at 50°C. After the reaction, the solvent is removed, and the residue is co-evaporated with methanol (B129727) to yield a white solid, which is then recrystallized from ethanol (B145695). orientjchem.org This direct synthesis using dimethyl sulfate results in the formation of a dodecyltrimethylammonium salt. orientjchem.org

Alternatively, the synthesis can proceed via a two-step process starting from n-dodecanol. In the first step, n-dodecanol is reacted with thionyl chloride in the presence of a catalyst and petroleum ether to produce n-dodecyl chloride. google.com Subsequently, the n-dodecyl chloride is reacted with trimethylamine (B31210) in a polar organic solvent under enclosed and heated conditions to yield the dodecyltrimethylammonium chloride. google.com

Counterion Exchange and Neutralization for Sulfate Formation

Once the dodecyltrimethylammonium cation has been synthesized with a halide counterion (such as chloride or bromide), the next step is to replace the halide with a sulfate anion. This process is known as counterion exchange or anion metathesis.

A common method for anion exchange is the use of ion-exchange resins. reddit.comchemicalforums.com A quaternary ammonium salt with a halide anion can be passed through an anion exchange column that has been pre-loaded with the desired sulfate anions. The resin selectively retains the halide ions and releases the sulfate ions into the solution, resulting in the desired this compound.

Another approach involves the reaction of the quaternary ammonium halide with a sulfate salt, such as sodium sulfate or silver sulfate, in a suitable solvent. If silver sulfate is used, the insoluble silver halide precipitates out of the solution, driving the reaction to completion and leaving the this compound in the solution. Subsequent filtration to remove the precipitate and evaporation of the solvent yields the final product. The choice of solvent is crucial to ensure the solubility of the reactants and the insolubility of the resulting inorganic salt.

Furthermore, quaternary ammonium salts with methylcarbonate (B8334205) as the counterion can be synthesized and then undergo an ion exchange reaction with an acid, such as sulfuric acid, to form the corresponding sulfate salt. researchgate.net

Purification Strategies for High-Purity Compound Isolation

Achieving high purity of this compound is essential for its application in research and industry. Several purification techniques can be employed to remove unreacted starting materials, by-products, and residual solvents.

Recrystallization is a widely used method for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For dodecyltrimethylammonium salts, ethanol has been reported as a suitable solvent for recrystallization. orientjchem.org The process can be repeated multiple times to achieve the desired level of purity.

Liquid-liquid extraction is another effective purification method, particularly for removing impurities with different solubility properties. nih.gov This technique involves partitioning the compound between two immiscible liquid phases. For instance, an aqueous solution of the quaternary ammonium salt can be washed with an organic solvent to remove nonpolar impurities.

Adsorption techniques , including the use of activated carbon or other adsorbents, can be utilized to remove colored impurities and other minor contaminants. The crude product is dissolved in a solvent, and the adsorbent is added. After stirring for a period, the adsorbent is filtered off, taking the impurities with it.

For ionic liquids and quaternary ammonium salts, a combination of purification methods is often necessary to achieve high purity. nih.gov This may involve an initial extraction followed by recrystallization or treatment with an adsorbent. The purity of the final product is then typically assessed using the analytical techniques described in the following sections.

Advanced Spectroscopic Characterization

To confirm the chemical structure and assess the purity of the synthesized this compound, advanced spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the dodecyltrimethylammonium cation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the dodecyltrimethylammonium cation exhibits characteristic signals corresponding to the different types of protons present in the molecule. The long dodecyl chain gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) of the dodecyl chain typically appears as a triplet around 0.88 ppm. The methylene (B1212753) groups (CH₂) of the dodecyl chain appear as a broad multiplet between approximately 1.26 and 1.40 ppm. The methylene group adjacent to the quaternary nitrogen is deshielded and appears further downfield. The nine methyl protons attached to the positively charged nitrogen atom are chemically equivalent and appear as a sharp singlet at a lower field, typically around 3.47 ppm, due to the electron-withdrawing effect of the positive charge. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for Dodecyltrimethylammonium Cation

Assignment Chemical Shift (ppm) Multiplicity
-CH₃ (terminal)~0.88Triplet
-(CH₂)₉-~1.26 - 1.40Multiplet
-CH₂-N⁺-~1.74Multiplet
-N⁺-(CH₃)₃~3.47Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For the dodecyltrimethylammonium cation, the terminal methyl carbon of the dodecyl chain appears at the highest field (lowest ppm value). The methylene carbons of the dodecyl chain appear in a cluster of peaks in the aliphatic region. The carbon atoms closer to the nitrogen atom are more deshielded and appear at lower fields. The three equivalent methyl carbons attached to the nitrogen atom also give a single, distinct peak.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and assessing its purity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic compounds like quaternary ammonium salts, as it allows for the detection of the intact cation. nih.govnih.gov

In the positive ion mode ESI-MS spectrum of this compound, the most prominent peak would correspond to the dodecyltrimethylammonium cation, [C₁₂H₂₅N(CH₃)₃]⁺. The theoretical mass-to-charge ratio (m/z) for this cation can be calculated and compared to the experimental value to confirm its identity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the cation. In an MS/MS experiment, the parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. orgchemboulder.com The fragmentation pattern of the dodecyltrimethylammonium cation would show characteristic losses of small neutral molecules, such as alkanes, from the dodecyl chain. libretexts.org The analysis of these fragment ions provides additional evidence for the proposed structure and can help in identifying any impurities present. The presence of a sulfate anion can also be investigated in the negative ion mode, where a peak corresponding to the HSO₄⁻ ion might be observed. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of functional groups present in this compound. These complementary techniques probe the vibrational modes of molecules, providing a detailed fingerprint of the compound's chemical structure.

In the analysis of this compound, the vibrational spectra are dominated by the characteristic modes of the dodecyl chains, the trimethylammonium headgroup, and the sulfate counterion.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of compounds containing long alkyl chains, such as the dodecyl groups in this surfactant, is characterized by strong absorption bands corresponding to C-H stretching and bending vibrations. The symmetric and asymmetric stretching vibrations of the CH2 groups typically appear around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The corresponding scissoring and rocking vibrations of the CH2 groups are observed in the fingerprint region, typically around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

The trimethylammonium headgroup exhibits characteristic C-N stretching and bending vibrations. The sulfate anion (SO₄²⁻) possesses a tetrahedral symmetry (Td). In a highly symmetric environment, the symmetric stretching mode (ν₁) is IR inactive, while the asymmetric stretching (ν₃) and bending (ν₄) modes are IR active. The ν₃ mode typically appears as a strong, broad band in the region of 1100-1130 cm⁻¹, while the ν₄ mode is found around 610-620 cm⁻¹. researchgate.net Any reduction in the symmetry of the sulfate ion due to interactions with the cation or its environment can lead to the appearance of the normally IR-inactive modes and the splitting of degenerate modes.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C-H stretching vibrations of the dodecyl chains are also prominent in the Raman spectrum. The symmetric CH₂ stretching mode is typically observed as a strong band. The C-C skeletal vibrations of the alkyl chains give rise to a series of bands in the 800-1200 cm⁻¹ region.

A key feature in the Raman spectrum of sulfate-containing compounds is the very strong, sharp peak corresponding to the symmetric stretching vibration (ν₁) of the SO₄²⁻ ion, which is typically found around 981 cm⁻¹. researchgate.netrruff.info This peak is often used for the quantification of sulfate. The asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes are also Raman active but are generally weaker than the ν₁ mode. researchgate.netrruff.info

Table 1: Representative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~2920ν_as(CH₂)IR, Raman
~2850ν_s(CH₂)IR, Raman
~1465δ(CH₂)IR, Raman
~1100-1130ν₃(SO₄²⁻)IR
~981ν₁(SO₄²⁻)Raman
~720ρ(CH₂)IR
~615ν₄(SO₄²⁻)IR, Raman

Note: The exact positions of the peaks can vary depending on the physical state of the sample and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgcaltech.edubris.ac.uk For a surfactant like this compound, XPS provides valuable information about the composition of the surface layer, which is crucial for understanding its interfacial properties.

An XPS analysis of this compound would be expected to detect the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p regions would provide detailed information about the chemical environment of these elements.

The C 1s spectrum would be complex, with contributions from the different carbon atoms in the dodecyl chain and the trimethylammonium headgroup. The main peak would be attributed to the C-C and C-H bonds of the alkyl chains. A higher binding energy shoulder or a separate peak would be expected for the carbon atoms directly bonded to the positively charged nitrogen atom of the headgroup due to the electron-withdrawing effect.

The N 1s spectrum would show a single peak corresponding to the quaternary ammonium nitrogen. The binding energy of this peak would be indicative of the positive charge on the nitrogen atom.

The O 1s spectrum would be attributed to the oxygen atoms in the sulfate counterion.

The S 2p spectrum would exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfate group. The binding energy of the S 2p peak is a sensitive indicator of the oxidation state of sulfur, which in this case is +6.

By quantifying the areas of these peaks and applying appropriate sensitivity factors, the atomic concentrations of the elements at the surface can be determined, allowing for the verification of the stoichiometry of the surfactant at the interface.

Table 2: Expected Binding Energies for this compound in XPS

ElementOrbitalExpected Binding Energy (eV)
C1s~285.0 (C-C, C-H), >286.0 (C-N⁺)
N1s~402.0
O1s~532.0
S2p~169.0

Note: These are approximate values and can be influenced by the specific chemical environment and instrument calibration.

Total-Reflection X-ray Absorption Fine Structure (TR-XAFS) for Interfacial Ion Distribution

Total-Reflection X-ray Absorption Fine Structure (TR-XAFS) is a powerful technique for investigating the local atomic and electronic structure of elements at surfaces and interfaces. nih.gov This method is particularly well-suited for studying the distribution and hydration state of ions at the air-liquid interface of surfactant solutions.

In the context of this compound, TR-XAFS can be employed to probe the environment of the sulfur atom in the sulfate counterion at the solution surface. By tuning the incident X-ray energy to the sulfur K-edge, one can obtain information about the coordination environment of the sulfate ions.

A study on the closely related dodecyltrimethylammonium bromide (DTAB) system using TR-XAFS revealed that the bromide counterions exist in two distinct states at the surface: fully hydrated "free" ions and partially dehydrated "bound" ions that are in close proximity to the surfactant headgroups. nih.gov The ratio of these two species was found to be dependent on the surface concentration of the surfactant.

By analogy, a TR-XAFS study of this compound would be expected to provide similar insights into the distribution of sulfate ions at the interface. The XAFS spectra could be analyzed to determine the extent to which the sulfate ions are associated with the dodecyltrimethylammonium cations at the surface and how their hydration shell is altered upon adsorption to the interface. This information is critical for understanding the thermodynamics of surfactant adsorption and the structure of the electrical double layer at the air-water interface.

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface-Adsorbed Species

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the composition of solid surfaces and thin films. azom.comjordilabs.comcarleton.edu It provides detailed elemental and molecular information from the outermost few nanometers of a sample. nih.gov For a surfactant like this compound, TOF-SIMS can identify the molecular ions and characteristic fragment ions present at the surface.

In a TOF-SIMS analysis of this compound, one would expect to observe signals corresponding to the intact dodecyltrimethylammonium cation and various fragment ions. The positive ion spectrum would likely be dominated by the parent cation [C₁₂H₂₅N(CH₃)₃]⁺. Common fragment ions would arise from the cleavage of the alkyl chain and the loss of methyl groups from the headgroup.

The negative ion spectrum would be expected to show the sulfate counterion (SO₄²⁻) and related fragments such as SO₃⁻ and HSO₄⁻. The high mass resolution of TOF-SIMS allows for the unambiguous identification of these species based on their exact mass-to-charge ratios.

The fragmentation patterns observed in TOF-SIMS can provide valuable information about the molecular structure and orientation of the surfactant molecules at the surface. By analyzing the relative intensities of different fragment ions, it is possible to gain insights into the packing and conformation of the adsorbed surfactant layer.

Table 3: Expected Positive and Negative Ions in TOF-SIMS of this compound

Ion TypeExpected m/z
Positive Ions
[C₁₂H₂₅N(CH₃)₃]⁺228.3
[C₁₂H₂₅N(CH₃)₂CH₂]⁺212.3
[N(CH₃)₃]⁺59.1
Negative Ions
[SO₄]²⁻96.0
[HSO₄]⁻97.0
[SO₃]⁻80.0

Note: The observed m/z values and relative intensities can be influenced by the instrument settings and the sample matrix.

Colloidal and Supramolecular Self Assembly Phenomena

Micellization and Aggregate Formation of Bis(dodecyltrimethylammonium) Sulfate (B86663)

The formation of micelles and other aggregates by Bis(dodecyltrimethylammonium) sulfate is a key characteristic of its behavior in aqueous solutions. This process is governed by a delicate balance of attractive and repulsive forces between the surfactant molecules and between the surfactant and solvent molecules.

The critical aggregation concentration (CAC) is the concentration at which surfactant monomers begin to form aggregates in solution. For conventional ionic surfactants, this is often referred to as the critical micelle concentration (CMC). In the case of catanionic surfactants, the term CAC is often more appropriate as the initial aggregates may not be spherical micelles.

Tensiometry: Measures the surface tension of the solution, which decreases with increasing surfactant concentration and then plateaus at the CAC.

Conductometry: Measures the electrical conductivity of the solution. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of aggregation.

Fluorimetry: Utilizes fluorescent probes that partition into the hydrophobic core of the aggregates, leading to a change in their fluorescence properties.

For mixed systems of anionic and cationic surfactants, such as sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium (B156365) bromide (DTAB), the critical micelle concentration is significantly lower than that of the individual components, indicating strong synergistic interactions that promote aggregation. researchgate.net

The spontaneity of micelle formation is governed by thermodynamic parameters such as the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters are related by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

While specific thermodynamic data for this compound is not available, studies on similar catanionic surfactants provide valuable insights. For instance, the thermodynamic study of decyltrimethylammonium (B84703) decyl sulfate (a related catanionic surfactant) revealed that vesicle formation, a common aggregation behavior for such surfactants, is an enthalpy-driven process, which contrasts with the typically entropy-driven micelle formation of single-chain surfactants. nih.gov

The thermodynamic parameters of micellization can be determined from the temperature dependence of the CAC. The enthalpy of micellization can be calculated using the van't Hoff equation, and the entropy can then be determined from the Gibbs-Helmholtz equation. acs.org

Table 1: General Thermodynamic Parameters of Micellization for Ionic Surfactants

Thermodynamic Parameter Typical Sign Driving Force
ΔG°mic Negative Spontaneous process
ΔH°mic Can be positive or negative Enthalpic contribution

This table represents generalized values for ionic surfactants and is intended for illustrative purposes.

Catanionic surfactants like this compound are known to form a rich variety of self-assembled structures beyond simple spherical micelles. The morphology of the aggregates is influenced by the molecular geometry of the surfactant, its concentration, and environmental conditions. Common morphologies include:

Spherical Micelles: The simplest form of aggregates, with a hydrophobic core and a hydrophilic shell.

Rod-like or Cylindrical Micelles: Formed at higher surfactant concentrations or in the presence of salt, where the aggregates grow in one dimension.

Vesicles: Hollow, spherical structures composed of a bilayer of surfactant molecules, enclosing an aqueous core. These are often thermodynamically stable in catanionic surfactant systems.

Lamellar Phases: Consist of parallel bilayers of surfactant molecules separated by layers of water.

The morphology of aggregates formed by mixtures of SDS and DTAB has been shown to transition from micelles to vesicles depending on the molar ratio of the two surfactants and the temperature. techscience.comtechscience.com It is highly probable that this compound, being a pre-formed catanionic surfactant, would readily form vesicular or lamellar structures. The formation of vesicles by the related compound, decyltrimethylammonium decyl sulfate, has been experimentally observed. nih.gov

Techniques used to characterize the morphology of these aggregates include:

Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provide direct visualization of the aggregate structures.

Dynamic Light Scattering (DLS): Determines the size distribution of the aggregates in solution.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): Provide information on the shape, size, and internal structure of the aggregates.

The self-assembly behavior of this compound is expected to be highly sensitive to changes in environmental conditions.

Concentration: As the concentration of the surfactant increases above the CAC, the number of aggregates increases. Further increases in concentration can lead to transitions in the morphology of the aggregates, for example, from spherical to cylindrical micelles, or from micelles to vesicles.

Temperature: Temperature can have a complex effect on the micellization of ionic surfactants. For many, the CAC exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature. scialert.net An increase in temperature generally leads to a decrease in the hydration of the hydrophilic head groups, which can favor aggregation. However, it also increases the thermal motion of the hydrophobic chains, which can oppose aggregation. In mixed SDS/DTAB systems, temperature has been shown to induce a transition from worm-like micelles to vesicles. techscience.comtechscience.com

Ionic Strength: The addition of an electrolyte (salt) to a solution of an ionic surfactant generally lowers the CAC. nih.gov This is because the added ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate. The effect of ionic strength on catanionic surfactants like this compound is expected to be significant, as it would modulate the strong electrostatic interactions between the cationic and anionic components.

Table 2: Expected Influence of Environmental Factors on the Aggregation of this compound

Factor Expected Effect on CAC Expected Effect on Aggregate Morphology
Increasing Concentration - Transition to more complex structures (e.g., micelles to vesicles)
Increasing Temperature U-shaped dependence Can induce morphological transitions

This table is based on general principles of surfactant behavior and is intended to be predictive for this compound.

Advanced Self-Assembled Architectures

Beyond simple micellar structures, catanionic surfactants are known for their ability to form more complex and ordered self-assembled architectures, such as vesicles.

Vesicles are of particular interest due to their structural similarity to biological membranes and their potential applications in areas such as drug delivery and encapsulation. The spontaneous formation of stable vesicles is a hallmark of many catanionic surfactant systems.

The formation of vesicles from catanionic surfactants is driven by the packing parameter of the surfactant molecules. The strong electrostatic attraction between the oppositely charged head groups leads to a more compact arrangement at the aggregate interface, which favors the formation of bilayers that can close upon themselves to form vesicles. Studies on decyltrimethylammonium decyl sulfate have shown that it spontaneously forms equilibrium multilamellar vesicles (MLV). nih.gov The thermodynamic analysis of this system indicated that vesicle formation is an enthalpy-driven process. nih.gov

The stability of these vesicles is often greater than that of vesicles formed from single-chain surfactants or phospholipids, which often require energy input (e.g., sonication) for their formation. The strong intermolecular forces within the catanionic bilayer contribute to their enhanced stability.

Nanostructure Evaluation within Aggregates

Specific experimental evaluation of the nanostructures formed by this compound is not detailed in the available literature. However, as a catanionic surfactant (a salt composed of a cationic and an anionic surfactant), it is expected to form a variety of self-assembled structures in aqueous solution. These can range from spherical or rod-like micelles to more complex structures like vesicles or lamellar phases, depending on factors such as concentration, temperature, and the presence of additives. The 1:2 stoichiometry of the dodecyltrimethylammonium cation and the sulfate anion would likely influence the packing parameter and, consequently, the preferred aggregate morphology. In related systems of mixed cationic and anionic surfactants, techniques like cryogenic transmission electron microscopy (Cryo-TEM) and dynamic light scattering (DLS) have been used to visualize and measure the size and shape of such aggregates. For instance, mixtures of similar single-chain surfactants have been shown to form vesicles and other complex structures.

Fundamental Driving Forces of Self-Assembly

The self-assembly of this compound in aqueous solutions is governed by a combination of fundamental driving forces.

Hydrophobic Interactions: The primary driving force for the aggregation of surfactant molecules in water is the hydrophobic effect. The two dodecyl (C12) hydrocarbon chains of the cations are shielded from the unfavorable interactions with water molecules by aggregating together in the core of the self-assembled structures. This process is entropically favorable as it releases ordered water molecules from around the hydrocarbon chains into the bulk solvent.

Electrostatic Forces: Strong electrostatic attractions between the positively charged trimethylammonium headgroups of the cations and the negatively charged sulfate anion are crucial. This attraction significantly reduces the repulsion between the headgroups at the aggregate surface, which is a major factor in stabilizing the resulting nanostructures. This strong interaction is a hallmark of catanionic surfactants and often leads to very low critical micelle concentrations (CMC) and the formation of neutral or near-neutral aggregates. The cooperation of hydrophobic and electrostatic interactions is a key feature in the self-assembly of such compounds.

Interfacial Phenomena and Surface Activity

Surface Tension Analysis and Adsorption at Liquid-Air Interfaces

The efficiency of a surfactant in reducing surface tension is related to its tendency to adsorb at the interface. Due to the strong electrostatic attraction between the dodecyltrimethylammonium cations and the sulfate anion, it is anticipated that this compound would exhibit high surface activity. In analogous mixed systems of cationic and anionic surfactants, a strong synergistic effect is often observed, leading to a more significant reduction in surface tension at lower concentrations compared to the individual surfactant components.

A typical surface tension vs. concentration plot would show a decrease in surface tension with increasing concentration until the critical micelle concentration (CMC) is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles in the bulk solution rather than adsorbing to the interface.

Interfacial Viscoelastic Properties of Adsorbed Films

The film of this compound molecules adsorbed at a liquid-air or liquid-liquid interface is expected to exhibit viscoelastic properties. These properties, which describe the material's ability to store and dissipate energy upon deformation, are critical in determining the stability of foams and emulsions.

The viscoelasticity of the adsorbed layer arises from the interactions between the surfactant molecules at the interface. The strong electrostatic interactions between the cationic headgroups and the sulfate anion, combined with van der Waals forces between the alkyl chains, would likely lead to a densely packed and structured interfacial film. Such a film can resist deformation, making it more effective at stabilizing dispersed systems against coalescence. The study of related mixed surfactant systems has shown that the viscoelastic properties are highly dependent on the composition and packing of the molecules at the interface. nih.gov

Surface Density Measurements and Adsorption Isotherms

Quantitative data on the surface density and specific adsorption isotherms for this compound are not found in the reviewed literature. Surface density, or surface excess concentration (Γ), is a measure of the amount of surfactant adsorbed per unit area of the interface. It can be calculated from surface tension data using the Gibbs adsorption isotherm.

An adsorption isotherm describes the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface at a constant temperature. Common models used to describe surfactant adsorption include the Langmuir and Frumkin isotherms. For a catanionic surfactant like this compound, the strong interactions between the oppositely charged ions would likely lead to a steep increase in surface coverage even at low bulk concentrations, resulting in a high maximum surface excess concentration. This efficient packing at the interface is a direct consequence of the favorable electrostatic interactions neutralizing headgroup repulsion.

Interactions with Diverse Chemical and Biological Systems

Interactions with Other Surfactant Systems and Mixed Aggregates

The dual-headed and dual-tailed structure of gemini (B1671429) surfactants like Bis(dodecyltrimethylammonium) sulfate (B86663) leads to distinct interaction profiles when mixed with conventional single-chain surfactants. These interactions are of significant interest for tuning the properties of formulations in various industrial and scientific applications.

Catanionic Mixed Surfactant Systems (e.g., with anionic surfactants like sodium dodecyl sulfate)

When a cationic gemini surfactant is mixed with an anionic surfactant such as sodium dodecyl sulfate (SDS), strong electrostatic attractions occur between the oppositely charged head groups. This potent attraction is a primary driver of the system's behavior, leading to the formation of catanionic complexes. researchgate.net These complexes are often much more surface-active than the individual surfactant components.

In the case of Bis(dodecyltrimethylammonium) sulfate and SDS, the interaction involves the cationic quaternary ammonium (B1175870) groups of the gemini and the anionic sulfate group of SDS. This strong electrostatic pull significantly reduces the repulsion that would normally exist between the ionic head groups at an interface or within a micelle, facilitating the formation of densely packed aggregates. researchgate.net Research on similar systems, mixing cationic gemini surfactants (like 12-s-12) with SDS, has shown that this interaction can lead to the formation of various aggregate structures, including micelles, vesicles, and even precipitates, depending on the molar ratio of the two surfactants. nih.gov

Synergistic Effects in Mixed Micellization and Interfacial Films

The mixture of cationic gemini surfactants and anionic surfactants exhibits strong synergistic effects. researchgate.net Synergy is most notably observed as a significant decrease in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual components. For instance, mixtures of cationic gemini surfactants and SDS often show CMC values that are one to two orders of magnitude lower than the parent surfactants. nih.gov

This synergy is quantified using the regular solution theory (RST), which calculates an interaction parameter (β). A large negative value for β indicates strong attractive interactions and synergy between the two types of surfactants in the mixed micelles. researchgate.net This strong interaction not only lowers the concentration needed for micellization but also enhances the efficiency of surface tension reduction. The resulting mixed interfacial films at the air-water or oil-water interface are more compact and stable due to the neutralization of charge repulsion and strong intermolecular attractions. nih.gov

Characterization of Mixed Micellar Composition and Phase Behavior

The phase behavior of catanionic mixtures involving gemini surfactants is rich and complex. tandfonline.comresearchgate.net Depending on the total surfactant concentration and the molar ratio of the cationic gemini to the anionic surfactant, a variety of self-assembled structures can be formed. Studies on analogous systems have identified transitions from spherical micelles to wormlike micelles, and further to vesicles or lamellar phases as the composition is varied. nih.govrsc.org

For example, in a system containing a dodecyl-tailed gemini surfactant (12-6-12Br2) and SDS, researchers observed a progression from gemini-rich micelles to vesicle regions and finally to SDS-rich micelles as the mole fraction of SDS was increased. nih.gov Techniques such as transmission electron microscopy (TEM), dynamic light scattering (DLS), and small-angle neutron scattering (SANS) are crucial for characterizing the size, shape, and structure of these aggregates. The phase transitions are driven by changes in the effective molecular geometry and packing parameter of the surfactant complex as the ratio of the bulky gemini to the single-chain anionic surfactant is altered. nih.gov

PropertyCationic Gemini Surfactant (e.g., 12-s-12)Anionic Surfactant (e.g., SDS)Catanionic Mixture
CMC (approx.) 0.9 mM8.0 mM< 0.1 mM
Interaction Parameter (β) N/AN/AHighly Negative
Primary Aggregate Spherical/Rod-like MicellesSpherical MicellesVesicles, Rod-like Micelles, Lamellar Phases
Driving Interaction Hydrophobic EffectHydrophobic EffectElectrostatic Attraction & Hydrophobic Effect

Host-Guest Complexation with Macrocyclic Receptors

The long hydrophobic dodecyl chains and cationic head groups of this compound make it an excellent guest molecule for complexation with various macrocyclic hosts. These interactions can significantly alter the surfactant's physicochemical properties.

Cyclodextrin (B1172386) Inclusion Complexation and its Impact on Surfactant Properties

Cyclodextrins (CDs) are toroidal-shaped macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They can encapsulate the hydrophobic alkyl chains of surfactant molecules, forming inclusion complexes. uc.pt For a gemini surfactant like this compound, a single β-cyclodextrin molecule can typically include one of the dodecyl tails. Due to the presence of two tails, the formation of both 1:1 and 2:1 (CD:surfactant) complexes is possible. nih.gov

This encapsulation of the hydrophobic tails by the cyclodextrin cavity effectively increases the hydrophilicity of the surfactant molecule. As a result, the formation of micelles is hindered, leading to a significant increase in the critical micelle concentration (CMC). nih.gov The complexation disrupts the self-assembly process because the hydrophobic driving force for micellization is reduced when the tails are shielded from water within the CD cavity. NMR studies on similar gemini surfactant-cyclodextrin systems have confirmed that the hydrocarbon tails are included inside the macrocycles. nih.govnih.gov

ParameterThis compound (Aqueous Solution)This compound + β-Cyclodextrin
Effective Hydrophobicity HighLow
Critical Micelle Conc. (CMC) LowHigh (or micellization is inhibited)
Self-Assembly Forms micelles readilyMicelle formation is disrupted
Complex Stoichiometry N/A1:1 and 2:1 (CD:Surfactant) complexes form

Supramolecular Interactions with Calixarenes

Calixarenes are another class of macrocyclic host molecules, often described as having a "vase-like" shape. numberanalytics.com Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, possess a hydrophobic cavity and negatively charged sulfonate groups on their rim. This structure makes them particularly effective at binding cationic guest molecules. acs.org

The interaction between a sulfonated calixarene (B151959) and this compound involves a dual-mode binding. The cationic trimethylammonium head groups can interact electrostatically with the anionic sulfonate groups on the calixarene rim, while the dodecyl chains can be partially included in the hydrophobic cavity. acs.org This strong host-guest interaction can lead to the formation of a "supramolecular amphiphile," where the calixarene acts as a bulky, anionic head group for the cationic surfactant. nih.govunict.it The formation of these supramolecular complexes can induce aggregation at concentrations far below the normal CMC of the surfactant, demonstrating a powerful method for controlling self-assembly through non-covalent interactions. acs.orgnih.gov

Interactions with Polymeric and Polyelectrolyte Systems

The interaction between this compound and polymers, particularly polyelectrolytes, is a multifaceted process governed by a combination of electrostatic and hydrophobic forces. These interactions can lead to the formation of complex structures with properties significantly different from those of the individual components.

Surfactant-Polymer Association Mechanisms

The association of this compound with polymeric systems is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium head groups of the surfactant and negatively charged sites on a polymer, or through hydrophobic interactions between the dodecyl chains of the surfactant and hydrophobic segments of the polymer.

In the case of oppositely charged polyelectrolytes, the initial interaction is dominated by electrostatics. The surfactant monomers bind to the polymer chain, neutralizing the charges. As the surfactant concentration increases, hydrophobic interactions become more significant, leading to a cooperative binding process. This results in the formation of surfactant aggregates, or micelles, along the polymer chain. This binding process is influenced by factors such as the charge density of the polymer, the concentration of the surfactant, and the presence of salts. The addition of electrolytes can screen the electrostatic interactions, which may diminish the exothermic character of the interaction. nih.govresearchgate.net

For neutral polymers, the association is mainly driven by hydrophobic interactions between the surfactant's alkyl chains and hydrophobic regions of the polymer. This can induce a conformational change in the polymer to facilitate the formation of surfactant aggregates.

A summary of the key interaction mechanisms is presented in the table below:

Interaction TypeDriving ForceDescription
Electrostatic Binding Attraction between opposite chargesThe cationic head groups of the surfactant bind to anionic sites on the polymer chain.
Hydrophobic Association Tendency of nonpolar groups to aggregate in aqueous solutionThe dodecyl chains of the surfactant associate with hydrophobic segments of the polymer and with each other.
Cooperative Binding Combination of electrostatic and hydrophobic interactionsInitial electrostatic binding facilitates subsequent hydrophobic association, leading to the formation of micelle-like aggregates along the polymer chain.

Polymer-Induced Micellization and Aggregate Transitions

The presence of a polymer can significantly influence the micellization behavior of this compound, often inducing the formation of micelles at concentrations well below its critical micelle concentration (CMC) in the absence of the polymer. This phenomenon is known as polymer-induced micellization.

The process typically begins with the adsorption of individual surfactant monomers onto the polymer chain. researchgate.net Once a sufficient number of surfactant molecules are bound, they begin to form small aggregates. These initial aggregates then act as nucleation sites for the cooperative formation of larger micelle-like structures. The polymer chain essentially functions as a template for micelle formation.

Furthermore, the interaction with polymers can lead to transitions between different types of surfactant aggregates. For instance, spherical micelles might transform into wormlike micelles or even vesicle-like structures upon interaction with a polymer. nih.govnih.gov These transitions are influenced by the polymer's concentration, molecular weight, and chemical structure, as well as the surfactant concentration. Such structural changes can dramatically alter the rheological properties of the solution.

Interactions with Ionic Liquids in Solution and at Interfaces

Ionic liquids (ILs), being salts that are liquid at low temperatures, can have significant interactions with surfactants like this compound. These interactions can modify the surfactant's aggregation behavior in solution and its properties at interfaces.

In solution, the addition of an ionic liquid to an aqueous solution of this compound can affect its critical micelle concentration (CMC) and the size and shape of the resulting micelles. The cations and anions of the ionic liquid can interact with the surfactant monomers and micelles. For instance, the anion of the ionic liquid can interact with the cationic head group of the surfactant, potentially screening the electrostatic repulsion between them and thus lowering the CMC. Conversely, the cation of the ionic liquid can compete for interaction with the sulfate counter-ion of the surfactant.

At interfaces, such as the air-water or oil-water interface, the presence of ionic liquids can alter the interfacial properties of this compound. The ions of the ionic liquid can co-adsorb with the surfactant at the interface, leading to changes in the interfacial tension and the packing of the surfactant molecules. The specific nature of these interactions depends on the chemical structures of both the surfactant and the ionic liquid. For example, studies with similar surfactants have shown that the choice of cation and anion in the ionic liquid can significantly influence the aggregation and interfacial behavior. nih.govresearchgate.net

Interactions with Dyes and Small Organic Molecules

This compound can interact with dyes and other small organic molecules in aqueous solutions, primarily through electrostatic and hydrophobic interactions. These interactions can lead to the formation of dye-surfactant complexes, which can alter the spectral properties of the dye and its solubility.

For anionic dyes, the primary interaction with the cationic this compound is electrostatic attraction. This can lead to the formation of an ion-pair complex, which may precipitate if the hydrophobic character of the complex is sufficiently high. The dodecyl chains of the surfactant can also provide a hydrophobic microenvironment for the dye molecule, which can affect its absorption and fluorescence spectra.

In the case of nonionic organic molecules, the interaction is predominantly hydrophobic. The nonpolar parts of the organic molecule can be incorporated into the hydrophobic core of the surfactant micelles. This solubilization of organic molecules in the micellar core is a key principle behind the use of surfactants in detergency and other applications. The binding of small molecules to surfactant aggregates can be characterized by a binding constant, which reflects the strength of the interaction.

Adsorption and Interfacial Behavior at Solid-Liquid Interfaces (e.g., in electrodeposition processes)

The adsorption of this compound at solid-liquid interfaces is a critical aspect of its function in various applications, including electrodeposition. The nature of the solid surface (e.g., its charge and hydrophobicity) plays a crucial role in determining the adsorption mechanism.

On negatively charged hydrophilic surfaces, such as silica (B1680970) or mica, the adsorption is initially driven by the electrostatic attraction between the cationic head groups of the surfactant and the negative surface charges. As the surfactant concentration increases, a monolayer of surfactant molecules can form on the surface. Further increases in concentration can lead to the formation of bilayer structures or other surface aggregates.

On hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic interaction between the dodecyl chains of the surfactant and the surface. The surfactant molecules tend to adsorb with their hydrophobic tails oriented towards the surface, leaving their cationic head groups exposed to the aqueous phase.

In the context of electrodeposition, surfactants like this compound can act as additives to control the morphology and properties of the deposited metal coating. nih.gov The surfactant can adsorb onto the electrode surface, influencing the nucleation and growth of the metal crystals. By modifying the surface tension and interacting with the metal ions in the electrolyte, the surfactant can help to produce a more uniform and fine-grained deposit. The presence of the surfactant can also affect the cathodic polarization during the electrodeposition process. nih.gov

The table below summarizes the adsorption behavior on different types of solid surfaces:

Surface TypePrimary Adsorption MechanismResulting Surface Structure
Negatively Charged Hydrophilic Electrostatic attractionMonolayer, bilayer, or other surface aggregates.
Hydrophobic Hydrophobic interactionMonolayer with hydrophobic tails towards the surface.

Theoretical and Computational Modeling Approaches

Molecular Dynamics (MD) Simulations for Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the self-assembly and aggregation behavior of surfactants at an atomistic or coarse-grained level. For a gemini (B1671429) surfactant like Bis(dodecyltrimethylammonium) sulfate (B86663), MD simulations can provide detailed insights into the formation of micelles and other aggregate structures.

Simulations typically model the surfactant molecules, water, and counter-ions in a simulation box with periodic boundary conditions. By solving Newton's equations of motion for each particle, the trajectory of the system is tracked over time, revealing how individual surfactant molecules come together to form larger structures. Key findings from MD simulations on similar gemini surfactants include:

Spontaneous Micellization: Simulations can capture the spontaneous aggregation of surfactant monomers into micelles once a certain concentration is reached.

Micelle Morphology: The shape and size of the aggregates can be predicted. Gemini surfactants are known to form various structures, including spherical and cylindrical micelles, as well as more complex networks. The flexibility of the spacer group and the length of the hydrophobic tails are crucial in determining the final morphology.

Aggregation Number: The number of surfactant molecules in a micelle, known as the aggregation number, can be calculated from the simulation data.

Solvation and Counter-ion Binding: MD simulations provide a detailed picture of the hydration shells around the hydrophilic head groups and the binding of counter-ions (sulfate in this case) to the micellar surface.

An illustrative data table for typical outputs from an MD simulation of a gemini surfactant is provided below.

Simulation ParameterTypical Value/Observation
Simulation Time100-500 ns
Force FieldGROMOS, CHARMM, AMBER
Aggregation Number50-150
Micelle ShapeSpherical, Ellipsoidal, Rod-like
Radius of Gyration2-5 nm

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of surfactants, DFT calculations are employed to understand the fundamental molecular interactions that drive self-assembly.

For Bis(dodecyltrimethylammonium) sulfate, DFT can be used to:

Calculate Interaction Energies: The binding energies between different parts of the surfactant molecules, such as the hydrophobic tails (van der Waals interactions) and the charged head groups (electrostatic interactions), can be quantified.

Analyze Surfactant-Water Interactions: The interactions between the surfactant's hydrophilic head groups and surrounding water molecules, including hydrogen bonding, can be studied in detail.

Investigate Counter-ion Binding: DFT can elucidate the nature and strength of the interaction between the positively charged trimethylammonium head groups and the negatively charged sulfate counter-ion.

Determine Molecular Conformations: The most stable geometric conformations of the surfactant monomer and its dimers or small aggregates can be predicted.

A representative data table summarizing the types of information obtained from DFT calculations on surfactant systems is shown below.

Calculated PropertyTypical Finding
Interaction Energy (Surfactant-Surfactant)Favorable, driven by hydrophobic effect
Interaction Energy (Head group-Counter-ion)Strong electrostatic attraction
Hydrogen Bond Length (Head group-Water)1.8-2.2 Å
Partial Atomic ChargesLocalized charges on N, O, and S atoms

Application of Theoretical Models for Surfactant Behavior (e.g., Rosen Model, Regular Solution Theory, Debye Theory)

Several theoretical models are used to describe and predict the behavior of surfactants in solution, particularly in mixed systems.

Rosen Model: This model is particularly useful for analyzing the synergistic interactions in mixed surfactant systems at the air-water interface. For a hypothetical mixture of this compound with another surfactant, the Rosen model could be used to calculate the molecular interaction parameter (βσ), which quantifies the synergism in reducing surface tension. A negative value of βσ indicates a synergistic interaction, meaning the mixture is more effective at reducing surface tension than either component alone.

Regular Solution Theory (RST): RST is applied to mixed micelle formation in the bulk solution. Similar to the Rosen model, it uses an interaction parameter (βm) to describe the deviation from ideal mixing. A negative βm value suggests an attractive interaction between the two types of surfactant molecules in the micelle, leading to a lower critical micelle concentration than would be expected for an ideal mixture. For mixtures containing gemini surfactants, βm is often negative, indicating strong synergistic interactions. pageplace.de

Debye Theory: The application of the classical Debye theory to surfactant solutions is less direct than the other models. Originally developed to describe the heat capacity of solids, its concepts can be extended to understand electrostatic interactions in colloidal systems. In the context of ionic surfactant solutions, the Debye-Hückel theory, an extension of Debye's work, is used to describe the distribution of ions around a charged micelle and to calculate the thickness of the electrical double layer (Debye length). This is crucial for understanding the electrostatic repulsion between micelles, which influences the stability of the colloidal solution and the viscosity of the system.

Computational Prediction and Validation of Self-Assembly Phenomena

The computational prediction of self-assembly is a multi-scale challenge that combines various theoretical and modeling techniques. For this compound, a comprehensive computational approach would involve:

Quantum Mechanical Calculations (DFT): To obtain accurate parameters for the intramolecular and intermolecular forces.

All-Atom Molecular Dynamics (MD) Simulations: To study the early stages of aggregation and the detailed structure of the resulting micelles.

Coarse-Grained (CG) MD Simulations: To access longer timescales and larger system sizes, allowing for the simulation of the formation of larger and more complex structures, and the prediction of phase behavior.

These computational predictions are then validated by comparing the results with experimental data. For instance, the predicted CMC from simulations can be compared with values obtained from tensiometry or conductivity measurements. The size and shape of micelles predicted by simulations can be validated against experimental techniques like Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), and Dynamic Light Scattering (DLS). The synergy predicted by models like the Rosen and Regular Solution theories can be confirmed by measuring the surface tension and CMC of mixed surfactant solutions.

The table below illustrates the synergy between computational prediction and experimental validation.

Predicted Property (Computational)Experimental Validation Technique
Critical Micelle Concentration (CMC)Tensiometry, Conductivity, Fluorescence Spectroscopy
Micelle Aggregation Number and SizeSANS, SAXS, DLS, Cryo-TEM
Micelle ShapeSANS, SAXS, Cryo-TEM
Interaction Parameters (βσ, βm)Surface Tension and CMC measurements of mixtures

Advanced Research Applications and Methodological Contributions

Role in the Synthesis of Functional Nanomaterials and Nanostructures

The utility of surfactants as structure-directing agents, or "soft templates," is a cornerstone of modern nanomaterial synthesis, enabling precise control over the size, shape, and porosity of the resulting materials. Bis(dodecyltrimethylammonium) sulfate (B86663), owing to its gemini (B1671429) nature, is particularly adept at forming well-defined micellar structures that can serve as templates for the synthesis of a variety of functional nanomaterials.

In the synthesis of mesoporous materials, such as those from the MCM (Mobil Composition of Matter) and SBA (Santa Barbara Amorphous) families, surfactants are crucial for organizing the inorganic precursors into ordered structures. The self-assembly of Bis(dodecyltrimethylammonium) sulfate molecules into cylindrical or spherical micelles creates a framework around which silica (B1680970) or other inorganic species can polymerize. Subsequent removal of the organic template, typically through calcination, leaves behind a solid material with a highly ordered and porous internal structure. The specific geometry of the micelles formed by this gemini surfactant can be tailored by adjusting parameters like concentration and temperature, thereby influencing the final pore size and architecture of the mesoporous material.

Furthermore, the principles of template synthesis extend to the fabrication of metallic and semiconductor nanoparticles. For instance, a bis-imidazolium amphiphile, which shares the gemini structural motif with this compound, has been successfully employed as a hydrogel template for the in situ synthesis of monodisperse gold nanoparticles with well-defined icosahedral geometry. nih.gov This suggests that this compound could similarly act as a stabilizing and templating agent, with its cationic head groups electrostatically interacting with anionic metal precursors, and the micellar core providing a confined environment for nanoparticle nucleation and growth. This method offers a pathway to produce nanoparticles with controlled dimensions and prevents their agglomeration.

Table 1: Potential Role of this compound in Nanomaterial Synthesis

Application Area Mechanism of Action Potential Outcome
Mesoporous Silica Synthesis Acts as a structure-directing agent (soft template) for silica precursors. Formation of highly ordered porous materials with controlled pore sizes.
Metallic Nanoparticle Synthesis Functions as a stabilizing and templating agent, controlling nucleation and growth. Production of monodisperse nanoparticles with specific shapes and sizes.

Contributions to Fundamental Colloid and Interface Science

The study of gemini surfactants like this compound provides significant insights into the fundamental principles of colloid and interface science. Their enhanced surface activity and tendency to form complex self-assembled structures at lower concentrations than their single-chain counterparts make them excellent model compounds for investigating intermolecular and surface forces.

A key area of contribution is the understanding of micellization and aggregation behavior. The critical micelle concentration (CMC) of gemini surfactants is typically one to two orders of magnitude lower than that of corresponding monomeric surfactants. This efficiency is attributed to the cooperative interaction of the two hydrophobic chains and the conformational constraints imposed by the spacer group. The study of this compound allows researchers to probe how the interplay between electrostatic repulsion of the head groups and the hydrophobic association of the tails governs the formation and morphology of micelles.

At the air-water and liquid-liquid interfaces, this compound exhibits superior performance in reducing surface and interfacial tension. nih.gov This property is crucial for the formation and stabilization of emulsions and foams. Research into the interfacial behavior of such surfactants, often in mixed systems with anionic surfactants like sodium dodecyl sulfate (SDS), has revealed synergistic effects that lead to highly viscoelastic interfacial films. researchgate.net These studies are fundamental to developing advanced formulations for applications ranging from enhanced oil recovery to drug delivery systems. The investigation of these systems provides a deeper understanding of the molecular packing and interactions at interfaces.

Table 2: Comparative Physicochemical Properties of Surfactants

Property Single-Chain Surfactant (e.g., DTAB) Gemini Surfactant (this compound) Significance in Colloid Science
Critical Micelle Concentration (CMC) Higher Significantly Lower Demonstrates enhanced efficiency in self-assembly and surface activity.
Surface Tension Reduction Effective More Effective Provides insights into molecular packing and adsorption at interfaces.

Utility in Advanced Separation Science Methodologies

In the field of analytical chemistry, surfactants play a pivotal role in a powerful separation technique known as Micellar Electrokinetic Chromatography (MEKC). ubaya.ac.idresearchgate.net MEKC is a modification of capillary electrophoresis (CE) that allows for the separation of neutral analytes, which are otherwise inseparable by conventional CE. This is achieved by adding a surfactant to the running buffer at a concentration above its CMC. The resulting micelles act as a "pseudo-stationary phase" that moves at a different velocity from the bulk aqueous mobile phase under the influence of the electric field.

This compound is a promising candidate for use as a pseudo-stationary phase in MEKC. lsinstruments.chnih.gov The separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. The unique structure of gemini surfactants can offer different selectivity compared to traditional single-chain surfactants like SDS or cetyltrimethylammonium bromide (CTAB). The presence of two cationic head groups and a spacer in this compound can lead to a different micellar microenvironment, potentially enhancing the separation of certain classes of compounds.

The efficiency of a surfactant in MEKC is also related to its CMC. The lower CMC of gemini surfactants is advantageous as it means that a lower concentration is required to form the micellar phase, which can lead to lower currents and reduced Joule heating during the electrophoretic separation. This can improve the resolution and reproducibility of the method. The exploration of novel surfactants like this compound contributes to the expansion of the applicability and selectivity of MEKC for complex sample analysis.

Development and Refinement of Analytical Characterization Techniques

The unique and often complex behavior of gemini surfactants like this compound necessitates the use and refinement of a suite of advanced analytical techniques for their characterization. In turn, the study of these compounds can drive improvements and highlight the capabilities and limitations of these methods.

Surface tensiometry is a fundamental technique for characterizing surfactants, and the pronounced surface activity of gemini surfactants provides a robust system for calibrating and testing the sensitivity of tensiometers. ubaya.ac.id The accurate determination of the CMC, a key parameter for any surfactant, relies on precise measurements of surface tension as a function of concentration.

Dynamic Light Scattering (DLS) is another critical tool used to determine the size and size distribution of micelles and other aggregates in solution. nih.gov The study of the aggregation behavior of this compound under various conditions (e.g., temperature, ionic strength) provides valuable data for refining the algorithms used to analyze DLS data and for understanding the kinetics of micelle formation and dissociation.

In the context of separation science, the use of novel surfactants in MEKC and CE-SDS (Capillary Electrophoresis-Sodium Dodecyl Sulfate) contributes to the ongoing development of these methods. lsinstruments.ch For instance, the choice of surfactant can significantly impact peak shape and resolution in CE-SDS analysis of proteins. Investigating how a gemini surfactant like this compound interacts with proteins and modifies the separation matrix can lead to the development of new and improved analytical protocols with enhanced selectivity and efficiency. The quest to understand and utilize the properties of such advanced molecules pushes the boundaries of existing analytical methodologies.

Table 3: Analytical Techniques and the Role of this compound

Analytical Technique Parameter Measured Contribution of this compound
Surface Tensiometry Surface tension, Critical Micelle Concentration (CMC) Provides a model system with high surface activity for instrument validation and fundamental studies.
Dynamic Light Scattering (DLS) Hydrodynamic radius of micelles, Aggregation behavior Offers a system with distinct aggregation properties to test and refine DLS analysis methods.

Future Research Directions and Emerging Paradigms

Elucidation of Complex Structure-Property-Function Relationships for Bis(dodecyltrimethylammonium) Sulfate (B86663) Derivatives

A primary frontier in the study of bis(dodecyltrimethylammonium) sulfate involves a deeper, more systematic investigation into the relationships between its molecular structure and its macroscopic properties and functions. While the fundamental behavior of Gemini (B1671429) surfactants is understood, future research must focus on creating a predictive science for its derivatives. This involves synthesizing and characterizing a library of analogues where the alkyl chain length, the nature of the headgroup, and the spacer group are systematically varied.

Key research objectives in this area include:

Varying Hydrophobic Chains: Investigating how incremental changes in the length of the dodecyl chains affect critical micelle concentration (CMC), aggregation number, and the morphology of self-assembled structures (e.g., spherical or wormlike micelles, vesicles).

Modifying Headgroup Polarity: Replacing the trimethylammonium groups with other cationic moieties to tune the compound's hydrophilicity and interaction with anionic species. Studies on other bis-cationic surfactants have shown that headgroup polarity significantly impacts physicochemical properties. researchgate.net

Exploring Spacer Group Influence: Although the sulfate acts as a counterion rather than a covalent spacer, future synthesis could focus on true Gemini surfactants with similar headgroups and chain lengths but with covalent spacers of varying length and flexibility. Research on such systems has demonstrated that the spacer plays a crucial role in determining the surfactant's properties and potential applications, such as in gene therapy. nih.gov

This systematic approach will generate comprehensive datasets, enabling the development of predictive models that link specific molecular features to desired functional outcomes, such as enhanced interfacial activity or specific interactions with biological membranes.

ParameterInfluence on Surfactant PropertiesPotential Functional Impact
Alkyl Chain Length Affects hydrophobicity, Critical Micelle Concentration (CMC), and micelle shape. Longer chains generally lead to lower CMC. acs.orgOptimization for emulsification, detergency, and drug solubilization.
Headgroup Structure Influences polarity, charge density, and interaction with counterions and surfaces. rsc.orgTailoring for specific applications like gene transfection, antimicrobial activity, or surface modification. nih.gov
Counterion Type Impacts solubility, Krafft point, and the packing of surfactant molecules in aggregates.Development of surfactants for use in specific ionic environments or for creating novel liquid crystalline phases.

Design and Engineering of Responsive Supramolecular Architectures

A particularly exciting avenue for future research is the design of "smart" or "intelligent" supramolecular systems based on this compound that can respond to external stimuli. These responsive materials can undergo controlled and reversible changes in their structure and properties, making them suitable for a range of advanced applications.

Future research should focus on incorporating stimuli-responsive moieties into the surfactant structure or developing mixed systems that exhibit responsive behavior.

pH-Responsive Systems: By analogy with other Gemini surfactants, it is conceivable to design derivatives of this compound that respond to changes in pH. rsc.orgnih.gov For instance, incorporating amine or carboxylic acid groups could lead to systems where aggregation and disassembly are triggered within a specific pH range, offering potential for targeted drug delivery. rsc.orgnih.gov Such systems have been shown to exhibit reversible flocculation near their isoelectric points. rsc.orgresearchgate.net

Photo-Responsive Systems: Integrating photo-isomerizable groups, such as azobenzene (B91143) or cinnamate, into the surfactant architecture could allow for light-controlled manipulation of micellar structures. acs.org For example, UV irradiation could trigger a transition from wormlike to spherical micelles, causing a dramatic decrease in solution viscosity, a property that could be harnessed in applications like controlled release or "smart fluids". acs.org

Thermo-Responsive Systems: The development of derivatives that exhibit temperature-dependent solubility and aggregation, potentially through the incorporation of polymer blocks like poly(N-isopropylacrylamide), could lead to thermo-responsive gels and solutions for applications in injectable drug depots or cell culture.

The goal is to create robust and highly sensitive supramolecular assemblies that can be precisely controlled by external triggers, paving the way for sophisticated materials that can adapt to their environment.

Integration with Multifunctional Systems for Advanced Material Science

The utility of this compound can be greatly expanded by integrating it into more complex, multifunctional systems. Future research should explore the creation of hybrid materials where the surfactant acts as a templating agent, stabilizer, or active component in conjunction with other materials like polymers, nanoparticles, and biomolecules.

Potential areas of exploration include:

Hybrid Nanoparticle Systems: Using the surfactant to stabilize and functionalize inorganic nanoparticles (e.g., gold, silica (B1680970), magnetic nanoparticles). The surfactant layer can provide colloidal stability and a platform for further modification, leading to hybrid materials for use in catalysis, sensing, or biomedical imaging.

Polymer-Surfactant Complexes: Investigating the interactions between this compound and various polymers, including polyelectrolytes and neutral polymers. These complexes can form a variety of structures, such as hydrogels with tunable mechanical properties or nanocarriers for the co-delivery of different therapeutic agents.

Biomolecule Encapsulation and Delivery: Given that bis-quaternary ammonium (B1175870) Gemini surfactants are being explored for gene therapy, a significant future direction is the detailed study of this compound for the complexation and delivery of DNA and RNA. nih.gov Its structure could be optimized to efficiently condense nucleic acids into nanoparticles that protect them from degradation and facilitate their entry into cells.

These integrated systems would leverage the self-assembly properties of the surfactant to create hierarchical structures with synergistic functionalities not achievable by the individual components alone.

Synergistic Application of Experimental and Advanced Computational Methodologies

To accelerate the discovery and design of new materials based on this compound, a synergistic approach combining advanced experimental techniques with sophisticated computational modeling is essential. This paradigm allows for a deeper understanding of the molecular-level phenomena that govern the macroscopic behavior of these systems.

Future research should increasingly rely on this integrated strategy:

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the self-assembly process of this compound and its derivatives. acs.orgproquest.comrsc.org These simulations can be used to predict micelle morphology, study the dynamics of surfactant exchange, and understand the interaction of surfactants with surfaces or biomolecules. acs.orgacs.org This computational foresight can guide experimental efforts, saving time and resources.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic properties of the surfactant molecules, such as their electrostatic potential and orbital energies. acs.org This information is crucial for explaining intermolecular interactions and predicting how structural modifications will affect properties like interfacial tension. rsc.org

Advanced Experimental Characterization: The predictions from computational models must be validated and refined through rigorous experimental work. This includes the use of techniques such as small-angle neutron and X-ray scattering (SANS/SAXS) to probe aggregate structure, cryo-transmission electron microscopy (cryo-TEM) for direct visualization of assemblies, and advanced spectroscopic methods to study molecular interactions and dynamics.

By creating a tight feedback loop between in silico prediction and experimental validation, researchers can more efficiently explore the vast parameter space of possible surfactant derivatives and multifunctional systems, leading to the rational design of materials with precisely tailored properties.

Computational MethodKey Insights ProvidedComplementary Experimental Techniques
Molecular Dynamics (MD) Micelle formation and morphology, surfactant packing, interfacial behavior, interaction with biomolecules. acs.orgproquest.comCryo-TEM, Dynamic Light Scattering (DLS), Small-Angle Scattering (SANS/SAXS), Surface Tensiometry.
Density Functional Theory (DFT) Electrostatic potential, charge distribution, orbital energies (HOMO/LUMO), interaction energies. acs.orgSpectroscopy (NMR, FTIR), Calorimetry, Conductivity Measurements.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing bis(dodecyltrimethylammonium) sulfate?

  • Methodological Answer : Synthesis typically involves quaternization of dodecyltrimethylamine with sulfuric acid under controlled pH and temperature. Purification steps may include recrystallization or dialysis to remove unreacted precursors. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, thermogravimetric analysis (TGA) for thermal stability, and dynamic light scattering (DLS) to assess micelle formation in aqueous solutions. Ensure reproducibility by documenting solvent ratios, reaction times, and purification protocols .

Q. How does this compound behave in aqueous solutions, and what parameters influence its critical micelle concentration (CMC)?

  • Methodological Answer : The CMC can be determined using conductivity measurements or surface tension analysis. Variables such as temperature, ionic strength (e.g., addition of NaCl), and pH significantly impact micellization. For reproducible results, standardize buffer systems and use high-purity water to minimize contaminants. Data interpretation should account for deviations from ideal behavior, such as premicellar aggregation .

Q. What are the primary applications of this compound in membrane technology or separation processes?

  • Methodological Answer : Its surfactant properties make it suitable for fabricating ion-selective membranes or enhancing phase separation in liquid-liquid extraction. Experimental designs should evaluate parameters like concentration, solvent polarity, and interaction with target analytes. Reference methodologies from membrane technology research (e.g., flux measurements, selectivity assays) to ensure comparability with existing studies .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to tailor its physicochemical properties?

  • Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables such as reaction temperature, molar ratios, and stirring rate. Analyze responses (e.g., yield, CMC) using ANOVA to identify significant factors. For example, increasing temperature may reduce viscosity but could compromise thermal stability. Validate models with confirmation experiments and report confidence intervals .

Q. What mechanisms underlie contradictory data in studies of this compound’s interactions with biomolecules?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., buffer composition, biomolecule concentration). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and circular dichroism (CD) to monitor structural changes in proteins. Cross-validate results with molecular dynamics simulations to reconcile discrepancies between empirical and theoretical data .

Q. How can this compound be integrated into theoretical frameworks for studying surfactant behavior in non-ideal systems?

  • Methodological Answer : Link experimental data to theories like the Poisson-Boltzmann equation or molecular-thermodynamic models. For instance, compare observed CMC values with predictions from the hydrophobic index or electrostatic contribution models. Address deviations by incorporating activity coefficients or specific ion effects into calculations .

Q. What advanced spectroscopic techniques resolve ambiguities in the aggregation kinetics of this compound under shear stress?

  • Methodological Answer : Use stopped-flow spectroscopy with synchronized rheometry to monitor real-time micelle formation under controlled shear rates. Pair with small-angle neutron scattering (SANS) to probe structural changes. Normalize data against control systems (e.g., non-ionic surfactants) to isolate the impact of sulfate counterions .

Methodological Guidelines for Data Interpretation

  • Handling Contradictory Results : Always replicate experiments under identical conditions and perform sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-reference findings with prior studies, noting differences in methodology (e.g., purity grades, instrumentation calibration) .
  • Linking to Theoretical Frameworks : Anchor hypotheses in established theories (e.g., DLVO theory for colloidal stability) and explicitly state how deviations inform model refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.